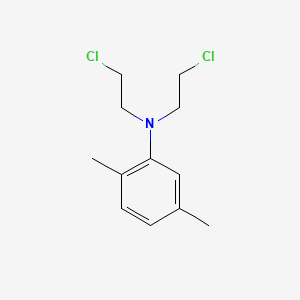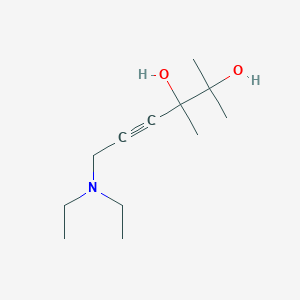
4-Hexyne-2,3-diol, 6-(diethylamino)-2,3-dimethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Hexyne-2,3-diol, 6-(diethylamino)-2,3-dimethyl-: is an organic compound characterized by the presence of a hexyne backbone with hydroxyl groups at the second and third positions, and a diethylamino group at the sixth position. The compound also features two methyl groups at the second and third positions. This unique structure imparts specific chemical and physical properties, making it of interest in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hexyne-2,3-diol, 6-(diethylamino)-2,3-dimethyl- typically involves multiple steps:
Alkyne Formation: The initial step involves the formation of the hexyne backbone. This can be achieved through the coupling of appropriate alkyl halides using a palladium-catalyzed Sonogashira coupling reaction.
Amination: The diethylamino group is introduced via nucleophilic substitution reactions, where a suitable diethylamine derivative reacts with the intermediate compound.
Methylation: The final step involves the methylation of the second and third positions, which can be achieved using methylating agents such as methyl iodide in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-efficiency catalysts, and automated systems to ensure consistent quality and yield.
Analyse Chemischer Reaktionen
Types of Reactions
4-Hexyne-2,3-diol, 6-(diethylamino)-2,3-dimethyl-: undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The alkyne group can be reduced to an alkene or alkane using hydrogenation reactions with catalysts like palladium on carbon.
Substitution: The diethylamino group can participate in substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium on carbon, lithium aluminum hydride.
Substitution: Nucleophiles such as halides, thiols, and amines.
Major Products
Oxidation: Ketones, aldehydes.
Reduction: Alkenes, alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
4-Hexyne-2,3-diol, 6-(diethylamino)-2,3-dimethyl-: has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 4-Hexyne-2,3-diol, 6-(diethylamino)-2,3-dimethyl- depends on its specific application:
Biological Activity: The compound may interact with cellular targets such as enzymes, receptors, or DNA, leading to various biological effects. The diethylamino group can enhance its ability to penetrate cell membranes, while the hydroxyl groups may facilitate interactions with biological macromolecules.
Chemical Reactivity: The alkyne and hydroxyl groups provide reactive sites for chemical transformations, enabling the compound to participate in various synthetic reactions.
Vergleich Mit ähnlichen Verbindungen
4-Hexyne-2,3-diol, 6-(diethylamino)-2,3-dimethyl-: can be compared with other similar compounds:
4-Hexyne-2,3-diol: Lacks the diethylamino and methyl groups, resulting in different chemical and physical properties.
6-(Diethylamino)-2,3-dimethyl-4-hexanol: Similar structure but with a saturated backbone, leading to different reactivity.
2,3-Dimethyl-4-hexyne-2,3-diol: Lacks the diethylamino group, affecting its biological activity and solubility.
The uniqueness of 4-Hexyne-2,3-diol, 6-(diethylamino)-2,3-dimethyl-
Eigenschaften
CAS-Nummer |
38372-64-4 |
|---|---|
Molekularformel |
C12H23NO2 |
Molekulargewicht |
213.32 g/mol |
IUPAC-Name |
6-(diethylamino)-2,3-dimethylhex-4-yne-2,3-diol |
InChI |
InChI=1S/C12H23NO2/c1-6-13(7-2)10-8-9-12(5,15)11(3,4)14/h14-15H,6-7,10H2,1-5H3 |
InChI-Schlüssel |
XFGQLYPOBBAJQH-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)CC#CC(C)(C(C)(C)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


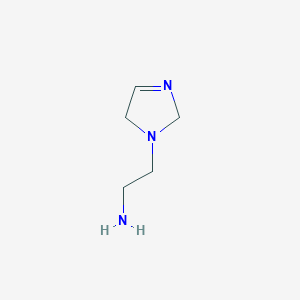
![sodium;2-[2-[(E)-octadec-8-enoxy]ethoxy]acetate](/img/structure/B14670056.png)
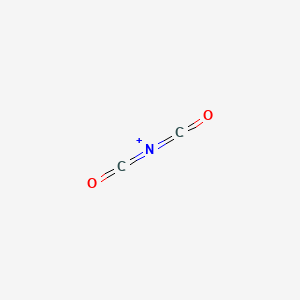
![5-[(3,4,5-Trimethoxyphenyl)methyl]pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B14670069.png)
![[10,13-dimethyl-17-(2-oxooxolan-3-yl)-2,3,4,5,6,7,8,9,11,12,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B14670072.png)
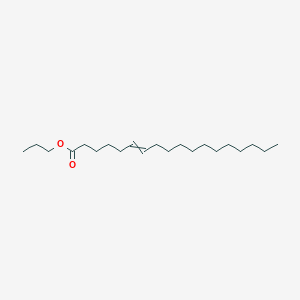
![2-[(4,6-Diamino-1,3,5-triazin-2-yl)sulfanyl]ethanol](/img/structure/B14670078.png)
![1-Chlorobicyclo[2.2.1]heptan-2-one](/img/structure/B14670081.png)

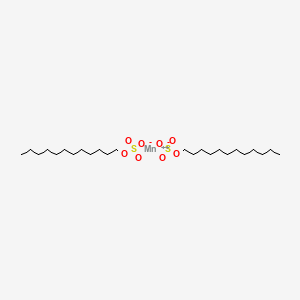
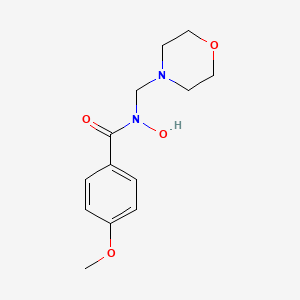
![Bicyclo[4.4.0]-1,4-decadiene, 4,10-dimethyl-7-isopropyl](/img/structure/B14670097.png)
![2-{5-[2-Chloro-4-(trifluoromethyl)phenoxy]-2-nitrophenoxy}ethan-1-ol](/img/structure/B14670102.png)
